N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
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Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, also known as EBMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EBMH is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its biological activities.
Scientific Research Applications
Anticancer Applications
A significant body of research has focused on the synthesis of benzothiazole derivatives for their potential anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity, employing various cancer cell lines for evaluation. The study highlights the structural modulation of benzothiazole (BT) scaffolds to enhance antitumor properties, underscoring the relevance of N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide analogs in cancer research (Osmaniye et al., 2018).
Antimicrobial Activity
Patel et al. (2011) delved into the synthesis and antimicrobial activity of new pyridine derivatives, incorporating benzothiazole units. Their findings reveal modest activity against bacteria and fungi, indicating the potential use of benzothiazole derivatives, including this compound, in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Enzymatic and DNA Interaction Studies
The interaction of Schiff base compounds with DNA and their enzymatic activities have been explored by Sirajuddin et al. (2013), who synthesized compounds for biological screenings. These studies are crucial for understanding the molecular mechanisms underlying the therapeutic potential of benzothiazole derivatives, including interactions with DNA and inhibition of enzymatic activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Oxidation Catalysis
Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This research opens avenues for the application of this compound derivatives in catalysis and green chemistry (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Target of Action
The primary targets of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide are currently unknown. This compound is structurally similar to other thiazole derivatives, which are known to have a wide range of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)20-19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDUTWPGPAOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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